molecular formula C9H11F2N3S B7360535 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole

2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole

Cat. No. B7360535
M. Wt: 231.27 g/mol
InChI Key: JAHQHRUIOYWJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of a variety of cytokines. CP-690,550 has been shown to have potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of a variety of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole effectively blocks the downstream signaling of these cytokines, which reduces inflammation and suppresses the immune response.
Biochemical and physiological effects:
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been shown to effectively reduce inflammation and improve symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer. However, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has also been shown to have some potential side effects, such as an increased risk of infection and decreased immune function.

Advantages and Limitations for Lab Experiments

2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has several advantages for use in lab experiments, including its potent and selective inhibition of JAK3 and its effectiveness in reducing inflammation and improving symptoms in animal models of autoimmune diseases. However, its potential side effects, such as an increased risk of infection and decreased immune function, may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole, including investigating its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer, exploring its potential use in other types of inflammatory diseases, and further investigating its mechanism of action and potential side effects. Additionally, there is a need for further research on the safety and efficacy of 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole in human clinical trials.

Synthesis Methods

The synthesis of 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole involves a multi-step process that begins with the reaction of 2-cyclopropyl-4-methylthiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,3-difluoropyrrolidine to form the intermediate, which is subsequently cyclized with sulfur and sodium hydroxide to form the final product.

Scientific Research Applications

2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve symptoms in animal models of these diseases. In addition, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.

properties

IUPAC Name

2-cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3S/c10-9(11)3-4-14(5-9)8-13-12-7(15-8)6-1-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHQHRUIOYWJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.